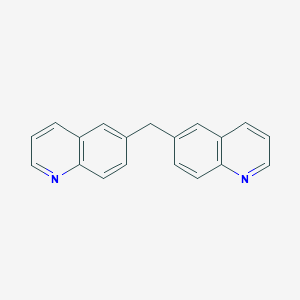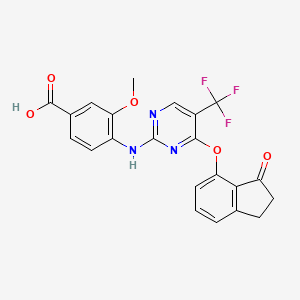
Di(quinolin-6-yl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(quinolin-6-yl)methane is an organic compound that features two quinoline rings connected by a methylene bridge Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di(quinolin-6-yl)methane typically involves the condensation of quinoline derivatives. One common method is the reaction of 6-chloroquinoline with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methylene group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
Di(quinolin-6-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline rings to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
科学研究应用
Di(quinolin-6-yl)methane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of di(quinolin-6-yl)methane and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with signaling pathways, such as the MAP kinase pathway, to exert its biological effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, which shares the quinoline ring structure.
Di(quinolin-2-yl)methane: A similar compound with the methylene bridge at the 2-position of the quinoline rings.
Di(quinolin-8-yl)methane: Another similar compound with the methylene bridge at the 8-position of the quinoline rings.
Uniqueness
Di(quinolin-6-yl)methane is unique due to the specific positioning of the methylene bridge at the 6-position of the quinoline rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other diquinoline derivatives. Additionally, the specific arrangement of the quinoline rings can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.
属性
分子式 |
C19H14N2 |
|---|---|
分子量 |
270.3 g/mol |
IUPAC 名称 |
6-(quinolin-6-ylmethyl)quinoline |
InChI |
InChI=1S/C19H14N2/c1-3-16-12-14(5-7-18(16)20-9-1)11-15-6-8-19-17(13-15)4-2-10-21-19/h1-10,12-13H,11H2 |
InChI 键 |
QJHBOTXTQREYQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)CC3=CC4=C(C=C3)N=CC=C4)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)

![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)

![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)



![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)
![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)
